molecular formula C14H14O4 B14469187 Butyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate CAS No. 65547-90-2

Butyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate

Cat. No.: B14469187
CAS No.: 65547-90-2
M. Wt: 246.26 g/mol
InChI Key: AHWVUCNOMFBGFN-UHFFFAOYSA-N
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Description

Butyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate typically involves the condensation of butyl acetate with 3-oxo-1-benzofuran-2(3H)-ylidene. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Butyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Butyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate
  • Ethyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate
  • Propyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate

Uniqueness

Butyl (3-oxo-1-benzofuran-2(3H)-ylidene)acetate stands out due to its unique butyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65547-90-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

butyl 2-(3-oxo-1-benzofuran-2-ylidene)acetate

InChI

InChI=1S/C14H14O4/c1-2-3-8-17-13(15)9-12-14(16)10-6-4-5-7-11(10)18-12/h4-7,9H,2-3,8H2,1H3

InChI Key

AHWVUCNOMFBGFN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

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